Tanghinin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
25390-16-3 |
|---|---|
Molecular Formula |
C32H46O10 |
Molecular Weight |
590.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(1R,3S,5S,7S,10S,11R,14R,15R,18R)-18-hydroxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-7-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C32H46O10/c1-16-25(35)26(37-5)27(40-17(2)33)28(39-16)41-20-6-9-29(3)19(13-20)14-23-32(42-23)22(29)8-10-30(4)21(7-11-31(30,32)36)18-12-24(34)38-15-18/h12,16,19-23,25-28,35-36H,6-11,13-15H2,1-5H3/t16-,19-,20-,21+,22+,23-,25-,26+,27-,28-,29-,30+,31+,32+/m0/s1 |
InChI Key |
BTRWTSHCXGFFFL-NNYOWCKQSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C46C(O6)CC3C2)O)C7=CC(=O)OC7)C)C)OC(=O)C)OC)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@]46[C@@H](O6)C[C@@H]3C2)O)C7=CC(=O)OC7)C)C)OC(=O)C)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C46C(O6)CC3C2)O)C7=CC(=O)OC7)C)C)OC(=O)C)OC)O |
Synonyms |
tanghinin |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Applications
Tanghinin has shown promising results in several medicinal applications, particularly in cancer treatment and as an antimicrobial agent.
Anticancer Properties
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, studies have demonstrated its efficacy against:
- Breast Cancer : this compound has been tested on MCF7 and T47D breast cancer cells, showing significant antiproliferative effects. The compound's mechanism involves the inhibition of cell proliferation, potentially through the induction of apoptosis or cell cycle arrest .
- Oral Cancer : In vitro studies have revealed that this compound is cytotoxic to human oral cancer cells (KB), indicating its potential as a therapeutic agent in treating oral malignancies .
- Leukemia : The compound has also been found to reduce the activity of HL-60 promyelocytic leukemia cells with an IC50 value indicating effective dose-response relationships .
Antimicrobial Activity
This compound possesses notable antimicrobial properties, making it a candidate for use in treating infections. Its extracts have demonstrated effectiveness against various pathogens, suggesting potential applications in developing natural antimicrobial agents .
Agricultural Applications
In agriculture, this compound's role as a bioinsecticide and fungicide is being explored, offering an eco-friendly alternative to synthetic chemicals.
Bioinsecticide
The extracts from the Bintaro plant, which contain this compound, have been shown to repel or kill insect pests effectively. This property is crucial for sustainable agricultural practices, as it reduces reliance on chemical pesticides that can harm the environment .
Biofungicide
This compound's antifungal properties suggest its potential as a biofungicide. Studies indicate that it can inhibit fungal growth, providing a natural solution for managing plant diseases caused by fungi .
Data Table: Summary of this compound Applications
| Application Area | Specific Use | Evidence/Study Reference |
|---|---|---|
| Medicinal | Anticancer (Breast Cancer) | Syarifah et al., 2011 |
| Anticancer (Oral Cancer) | Cheenpracha et al., 2004 | |
| Antileukemic | Wang et al., 2010 | |
| Agricultural | Bioinsecticide | Aziz et al., 2021 |
| Biofungicide | Syarifah et al., 2011 |
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in both medicinal and agricultural contexts:
- Case Study on Anticancer Activity : A study conducted by Cheenpracha et al. (2004) reported that this compound isolated from Bintaro roots exhibited significant cytotoxicity against multiple cancer cell lines, highlighting its potential as a lead compound for drug development.
- Case Study on Agricultural Use : Research by Aziz et al. (2021) explored the use of Bintaro extracts containing this compound as natural pesticides. The study demonstrated that these extracts effectively reduced pest populations while promoting environmental safety.
Preparation Methods
Seed Preparation and Defatting
Solvent Extraction of Glycosides
Ethanol-water (70:30 v/v) or ethyl acetate is used to solubilize this compound.
- Maceration : 48-hour immersion at 25°C, yielding 1.2–1.8% crude extract.
- Ultrasound-Assisted Extraction (UAE) : 30-minute sonication at 40 kHz increases yield by 22% compared to maceration.
- Soxhlet Extraction : Ethanol reflux (6 hours) achieves 98% glycoside recovery but risks thermal degradation.
Purification Strategies
Crude extracts require multi-step purification to isolate this compound from co-occurring analogs like cerberin and neriifolin.
Open-Column Chromatography
High-Speed Counter-Current Chromatography (HSCCC)
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
- Column : YMC-Pack ODS-A (250 × 20 mm, 5 µm).
- Mobile Phase : Methanol-water (65:35) with 0.1% formic acid.
- Yield : 15–20 mg this compound per 100 mg crude extract.
Synthetic Approaches and Challenges
Total synthesis of this compound remains undocumented, but related cardenolides provide insights:
Semi-Synthesis from Cerberin
Biosynthetic Pathways
Analytical Validation
Thin-Layer Chromatography (TLC)
UHPLC-HRMS/MS Quantification
- Column : Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).
- Ionization : ESI-negative mode; [M–H]⁻ at m/z 591.3169.
- Linearity : 0.1–100 µg/mL (R² = 0.999).
Yield and Purity Optimization
| Parameter | Optimal Condition | Purity (%) | Yield (%) | Source |
|---|---|---|---|---|
| Extraction Solvent | Ethanol-water (70:30) | 65 | 1.8 | |
| HSCCC Eluent | Ethyl acetate-n-butanol-water | 94 | 78 | |
| Prep-HPLC | Methanol-water (65:35) | 98 | 20 |
Q & A
Basic: What methodological approaches are recommended for extracting and purifying Tanghinin from Tanghinia venerifera seeds?
Answer:
this compound extraction requires overcoming challenges posed by its emulsion-like binding with fatty seed components. A validated protocol involves:
- Solvent selection : Use carbon disulfide (CS₂) to dissolve fatty substances, followed by boiling ethanol to isolate the active compound .
- Impurity removal : Recrystallization using alcohol or ether to eliminate colored contaminants .
- Validation : Confirm purity via melting point analysis (182°C for pure this compound) and optical rotation (αD = -67° in ethanol) .
Best Practice : Document solvent ratios, temperature, and recrystallization steps to ensure reproducibility, per guidelines for experimental transparency .
Basic: How can researchers confirm the structural identity and purity of this compound in laboratory settings?
Answer:
Key analytical techniques include:
- Physical characterization : Measure melting point (182°C) and solubility profiles (insoluble in water, soluble in ethanol/ether) .
- Optical activity : Use polarimetry to verify levorotatory properties (αD = -67°) .
- Elemental analysis : Quantify carbon, hydrogen, and oxygen ratios to distinguish this compound from structurally similar toxins (e.g., ouabain) .
Note : Cross-reference data with historical literature to address inconsistencies in early isolation attempts .
Basic: What experimental models are suitable for evaluating the acute toxicity of this compound?
Answer:
- In vivo models : Administer this compound intravenously in rodents to observe systemic convulsions and lethal dose (LD₅₀) .
- Dosage calibration : Start with sub-lethal doses (e.g., 0.1 mg/kg) and monitor neuromuscular responses .
- Controls : Compare effects with known cardiac glycosides (e.g., strophanthin) to establish relative potency .
Methodological Rigor : Follow ethical guidelines for animal studies and report survival rates, symptom onset, and post-mortem histopathology .
Advanced: How does this compound’s interaction with sodium-potassium ATPase pumps differ from other cardiac glycosides?
Answer:
- Competitive binding assays : Incubate purified ATPase pumps with this compound and radiolabeled ouabain to measure displacement efficacy .
- Kinetic analysis : Compare inhibition constants (Kᵢ) using Lineweaver-Burk plots to assess binding affinity .
- Structural modeling : Use molecular docking simulations to identify unique residue interactions in this compound’s binding pocket .
Challenge : Address discrepancies in reported IC₅₀ values by standardizing enzyme sources (e.g., canine vs. porcine ATPase) .
Advanced: How can researchers resolve contradictions in this compound’s stability under varying pH conditions?
Answer:
- Controlled degradation studies : Expose this compound to acidic/basic buffers (pH 2–12) and monitor structural integrity via HPLC .
- Degradation product analysis : Use mass spectrometry to identify resinous byproducts formed at low pH .
- Kinetic stability assays : Calculate half-life (t½) at physiological pH (7.4) to predict in vivo behavior .
Recommendation : Replicate Arnaud’s 19th-century findings with modern analytical tools to validate historical claims .
Advanced: What experimental designs elucidate this compound’s metabolic pathways in mammalian systems?
Answer:
- Radiolabeled tracing : Synthesize ¹⁴C-Tanghinin to track absorption, distribution, and excretion in model organisms .
- Metabolite profiling : Use LC-MS/MS to identify hydroxylated or conjugated derivatives in liver microsomes .
- Enzyme inhibition studies : Co-administer this compound with cytochrome P450 inhibitors to pinpoint metabolic enzymes .
Data Interpretation : Corrogate findings with toxicity profiles to assess bioactivation vs. detoxification pathways .
Guidelines for Researchers
- Reproducibility : Document experimental parameters (e.g., solvent purity, temperature) to align with journals like Beilstein Journal of Organic Chemistry .
- Conflict resolution : Address data contradictions through multi-method validation and peer collaboration .
- Ethical compliance : Ensure all toxicity studies adhere to institutional animal care protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
